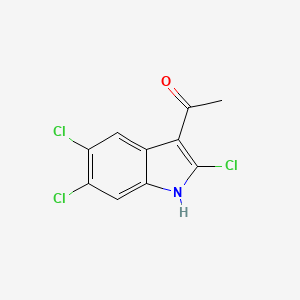![molecular formula C4H2N4O B13091553 [1,2,3]Oxadiazolo[5,4-d]pyrimidine CAS No. 273-66-5](/img/structure/B13091553.png)
[1,2,3]Oxadiazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,3]Oxadiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of an oxadiazole ring and a pyrimidine ring.
Preparation Methods
The synthesis of [1,2,3]Oxadiazolo[5,4-d]pyrimidine can be achieved through several methods. One common approach involves the cyclization of pyrimidine derivatives to form the fused oxadiazole ring. This can be done by dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another method involves the condensation of oxazole derivatives leading to the formation of fused pyrimidine rings .
Chemical Reactions Analysis
[1,2,3]Oxadiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. For instance, nucleophilic addition reactions at the C-7 position of the pyrimidine ring with reagents such as water, alcohols, and amines result in covalent adducts . Oxidation reactions can open the furoxan ring to form dinitropyrimidinone derivatives . Common reagents used in these reactions include phosphorus oxychloride, sodium ethoxide, and nitric acid .
Scientific Research Applications
[1,2,3]Oxadiazolo[5,4-d]pyrimidine has been extensively studied for its applications in medicinal chemistry. It serves as a pharmacophore in various kinase inhibitors, inhibitors of vascular endothelial growth factor receptor-2, and other biologically active compounds . Additionally, it has shown potential as an anticancer agent, with derivatives exhibiting cytotoxic activity against various cancer cell lines . The compound is also explored for its antiviral and immunosuppressive properties .
Mechanism of Action
The mechanism of action of [1,2,3]Oxadiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For example, its derivatives can inhibit vascular endothelial growth factor receptor-2, which plays a crucial role in angiogenesis and tumor growth . The compound’s structure allows it to bind to the active site of the receptor, thereby blocking its activity and inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
[1,2,3]Oxadiazolo[5,4-d]pyrimidine is structurally similar to other fused heterocyclic compounds such as oxazolo[5,4-d]pyrimidine and isoxazolo[4,5-b]pyridine . its unique combination of an oxadiazole ring fused with a pyrimidine ring distinguishes it from these compounds.
Similar compounds include:
- Oxazolo[5,4-d]pyrimidine
- Isoxazolo[4,5-b]pyridine
- [1,2,5]Oxadiazolo[3,4-d]pyrimidine
Properties
CAS No. |
273-66-5 |
|---|---|
Molecular Formula |
C4H2N4O |
Molecular Weight |
122.09 g/mol |
IUPAC Name |
oxadiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C4H2N4O/c1-3-4(6-2-5-1)9-8-7-3/h1-2H |
InChI Key |
POSWMWNNGRNENE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)ON=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
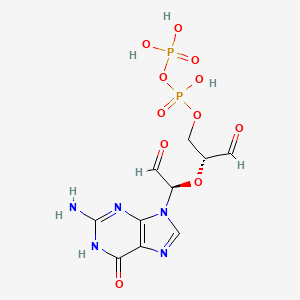
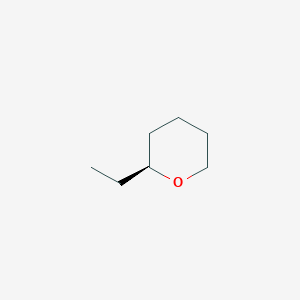
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)



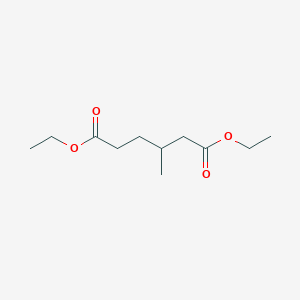
![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
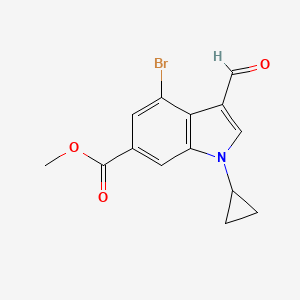
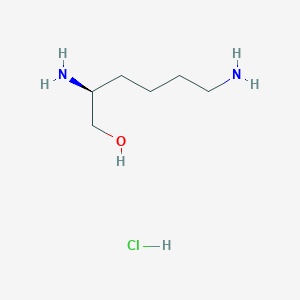
![Thiadiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B13091531.png)
